molecular formula C15H14N4O4S B11192090 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11192090
M. Wt: 346.4 g/mol
InChI Key: KMYLZQYUWWSSOJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that has garnered attention due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of a benzodioxin ring, a triazolopyridine moiety, and a sulfonamide group, which collectively contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity, and employing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its combination of a benzodioxin ring, triazolopyridine moiety, and sulfonamide group, which collectively contribute to its distinct chemical properties and biological activities. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development .

Properties

Molecular Formula

C15H14N4O4S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C15H14N4O4S/c1-10-16-17-15-5-3-12(9-19(10)15)24(20,21)18-11-2-4-13-14(8-11)23-7-6-22-13/h2-5,8-9,18H,6-7H2,1H3

InChI Key

KMYLZQYUWWSSOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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